Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a methyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a base, followed by esterification to yield the desired methyl ester . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H12N4O2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
methyl 6-methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-5-3-9-7-6(8(13)14-2)10-11-12(7)4-5/h5,9H,3-4H2,1-2H3 |
InChI Key |
JJQYDNONNNIWRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(N=NN2C1)C(=O)OC |
Origin of Product |
United States |
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